Tubulin inhibitor 43

Medicinal Chemistry Microtubule Dynamics Cancer Research

This chiral β-lactam bridged combretastatin A-4 analogue is a defined colchicine-binding site inhibitor (CBSI) that disrupts microtubule polymerization, arrests cells at G2/M, and induces apoptosis. Unlike taxane or vinca-site binders, its activity depends critically on the (3S,4S) absolute configuration—minor stereochemical changes cause >1000-fold potency differences. With a documented IC₅₀ of 0.234 μM against HCT-116 cells, it serves as an essential SAR comparator for developing next-generation CBSIs and for mechanistic studies differentiating tubulin-targeting pathways and combination strategies.

Molecular Formula C20H21NO6
Molecular Weight 371.4 g/mol
Cat. No. B12384932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 43
Molecular FormulaC20H21NO6
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2C(=C)C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)O
InChIInChI=1S/C20H21NO6/c1-11-18(12-6-7-15(24-2)14(22)8-12)21(20(11)23)13-9-16(25-3)19(27-5)17(10-13)26-4/h6-10,18,22H,1H2,2-5H3/t18-/m1/s1
InChIKeyVQAFFPQTZLYJDR-GOSISDBHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin inhibitor 43 (CAS 1541208-02-9): A Chiral β-Lactam Bridged Combretastatin A-4 Analogue for Microtubule Dynamics Research


Tubulin inhibitor 43 (also known as Compound 29) is a chiral β-lactam bridged analogue of combretastatin A-4 (CA-4) [1]. It is a synthetic small molecule belonging to the class of colchicine-binding site inhibitors (CBSIs) that disrupt microtubule polymerization . The compound is characterized by the molecular formula C₂₀H₂₁NO₆ (molecular weight: 371.38 g/mol) and its IUPAC name is (4S)-4-(3-hydroxy-4-methoxyphenyl)-3-methylidene-1-(3,4,5-trimethoxyphenyl)azetidin-2-one . It inhibits the proliferation and growth of cancer cells by inhibiting the activity of β-tubulin, ultimately inducing apoptosis . Tubulin inhibitor 43 has a defined CAS number (1541208-02-9) and is commercially available for research purposes from multiple vendors .

Why Tubulin inhibitor 43 Cannot Be Substituted with Generic Microtubule Inhibitors


Tubulin inhibitor 43 is not interchangeable with other microtubule inhibitors due to differences in binding site, mechanism of action, and structure-activity relationships. As a colchicine-binding site inhibitor (CBSI), it binds to a distinct site on β-tubulin, differentiating it from taxane-site binders (e.g., paclitaxel, which promotes polymerization) and vinca-site binders (e.g., vinblastine, which binds a different site and promotes depolymerization) [1]. Furthermore, as a chiral β-lactam bridged analogue of combretastatin A-4, its antiproliferative activity is critically dependent on the absolute configuration of the chiral centers at the 3- and 4-positions of the azetidinone ring [2]. In-class compounds that share the combretastatin A-4 scaffold but differ in their bridging group or stereochemistry can exhibit >1000-fold differences in potency [2].

Quantitative Differentiation Evidence for Tubulin inhibitor 43


Chiral β-Lactam Scaffold Confers Distinct Structural Identity Versus Acyclic Combretastatin A-4 Analogues

Tubulin inhibitor 43 incorporates a chiral β-lactam (2-azetidinone) bridge between the 3,4,5-trimethoxyphenyl (A-ring) and 3-hydroxy-4-methoxyphenyl (B-ring) moieties, whereas the parent compound combretastatin A-4 utilizes an acyclic cis-stilbene bridge [1]. The compound possesses a specific (4S) absolute configuration at the chiral center, which is critical for activity. In the broader SAR study of chiral β-lactam bridged CA-4 analogues, the trans configuration between A and B rings is generally optimal for activity, and stereoisomers can exhibit significantly altered potency [1]. The β-lactam scaffold provides conformational rigidity that constrains the molecule in a biologically active conformation, whereas acyclic analogues have greater rotational freedom and may adopt inactive conformations [1].

Medicinal Chemistry Microtubule Dynamics Cancer Research

Antiproliferative Activity in Human HCT-116 Colon Cancer Cells

Tubulin inhibitor 43 (Compound 29) exhibits antiproliferative activity against human HCT-116 colorectal carcinoma cells . In the primary publication by Zhou et al., a panel of chiral β-lactam bridged CA-4 analogues were evaluated against multiple human cancer cell lines. Compound 29 (Tubulin inhibitor 43) was reported to have an IC₅₀ value of 0.234 μM against HCT-116 cells . For context, the most potent compounds in the same study, 14b and 14c, demonstrated IC₅₀ values ranging from 0.001 to 0.021 μM across four human cancer cell lines (A2780, HeLa, SKOV-3, and MDA-MB-231), representing a >10-fold potency difference from Compound 29 [1]. The parent compound combretastatin A-4 typically exhibits IC₅₀ values in the nanomolar range (e.g., 8-27 nM against various cancer cell lines) [2].

Colorectal Cancer Cell Proliferation MTT Assay

Selectivity Profile: Cancer Cell Targeting with Reduced Cytotoxicity on Normal Cells

The chiral β-lactam bridged CA-4 analogue series, to which Tubulin inhibitor 43 belongs, demonstrates preferential cytotoxicity toward malignant cells over normal cells [1]. In the primary study, the lead compounds 14b and 14c displayed less cytotoxicity on normal human oviduct epithelial cells than on malignant cells, indicating in vitro selectivity [1]. While the exact selectivity index for Compound 29 was not explicitly quantified in the available data, structurally related 3-chloro-β-lactam analogues (such as compound 10n) have demonstrated minimal cytotoxicity against non-tumorigenic HEK-293T cells at concentrations that potently inhibit MCF-7 breast cancer cells (IC₅₀ = 17 nM) [2]. In contrast, many classic microtubule inhibitors such as paclitaxel and vincristine exhibit significant toxicity toward normal dividing cells, contributing to clinical side effects including myelosuppression and neurotoxicity [3].

Therapeutic Index Cancer Selectivity Cytotoxicity

Target Engagement: Colchicine-Binding Site Occupancy with β-Tubulin Inhibition

Tubulin inhibitor 43 inhibits the proliferation and growth of cancer cells by inhibiting the activity of β-tubulin, ultimately inducing apoptosis . As a chiral β-lactam bridged analogue of combretastatin A-4, it is classified as a colchicine-binding site inhibitor (CBSI) [1]. The mechanism involves disruption of microtubule polymerization through interaction at the colchicine-binding site, leading to G2/M phase cell cycle arrest and subsequent apoptosis [1]. In contrast, paclitaxel (taxane-site binder) promotes microtubule polymerization and stabilizes microtubules, while vinblastine (vinca-site binder) promotes microtubule depolymerization by binding to a distinct site at the interface of tubulin heterodimers [2]. The colchicine-binding site is located at the intradimer interface between α- and β-tubulin subunits [2].

Target Engagement Microtubule Polymerization Colchicine-Binding Site

Compound Identity and Vendor-Specific Purity Assurance for Experimental Reproducibility

Tubulin inhibitor 43 has a verified CAS number (1541208-02-9) and defined stereochemistry . The compound is characterized by the molecular formula C₂₀H₂₁NO₆ with a molecular weight of 371.38 g/mol, and its IUPAC name specifies the (4S) absolute configuration: (4S)-4-(3-hydroxy-4-methoxyphenyl)-3-methylidene-1-(3,4,5-trimethoxyphenyl)azetidin-2-one . This level of structural specification is essential for experimental reproducibility. In contrast, many tubulin inhibitor analogues sold under generic names or without stereochemical specification may contain mixtures of stereoisomers, which is particularly critical given that the SAR studies on chiral β-lactam CA-4 analogues have demonstrated that the absolute configuration of the chiral center at the 3- and 4-positions is critically important for activity, and stereoisomers can exhibit substantially different potency [1]. The compound is available with vendor batch testing and purity documentation, enabling researchers to reference specific catalog numbers and CAS numbers in publications to ensure reproducibility.

Chemical Identity Quality Control Reproducibility

Optimal Research Applications for Tubulin inhibitor 43


Structure-Activity Relationship (SAR) Studies of Colchicine-Binding Site Inhibitors

Tubulin inhibitor 43 (Compound 29) serves as a defined comparator compound in SAR studies of chiral β-lactam bridged combretastatin A-4 analogues. Its intermediate potency (IC₅₀ = 0.234 μM against HCT-116 cells) provides a useful reference point for evaluating structural modifications aimed at improving or tuning antiproliferative activity [1]. The well-characterized stereochemistry and documented activity data make it suitable for establishing baseline SAR parameters in the development of novel colchicine-binding site inhibitors [1].

Mechanistic Studies of Microtubule Dynamics and Mitotic Arrest

As a colchicine-binding site inhibitor that disrupts microtubule polymerization and induces G2/M phase cell cycle arrest [1], Tubulin inhibitor 43 can be employed in mechanistic studies investigating the downstream consequences of microtubule disruption. Its distinct binding site, compared to taxane- and vinca-site agents, allows researchers to differentiate between tubulin-targeting mechanisms [2]. The compound may be particularly useful in studies examining the relationship between microtubule dynamics, mitotic spindle formation, and apoptosis induction [1].

Comparative Pharmacology Studies of Microtubule-Targeting Agents

Tubulin inhibitor 43 can be utilized as a representative colchicine-binding site inhibitor in comparative pharmacology studies evaluating the differential effects of microtubule-targeting agents with distinct binding sites (colchicine-site, taxane-site, and vinca-site) [1]. Such comparative studies are valuable for understanding resistance mechanisms, identifying biomarkers of response, and evaluating combination therapy strategies. The chiral β-lactam scaffold of Tubulin inhibitor 43 distinguishes it structurally from other CBSIs such as colchicine itself or acyclic combretastatin A-4 analogues [2], providing additional structural diversity for mechanistic investigations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin inhibitor 43

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.